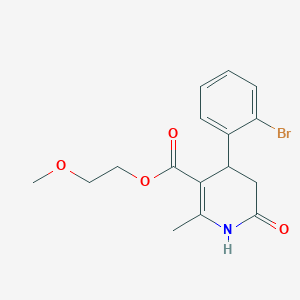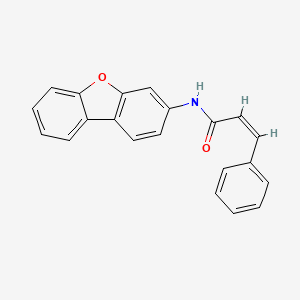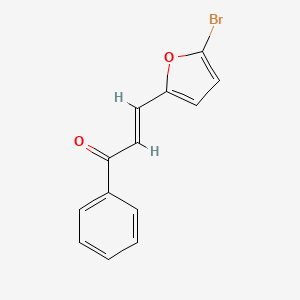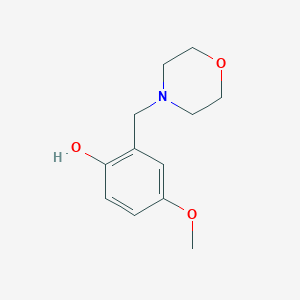![molecular formula C16H22Cl2N2O2 B5473158 Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate](/img/structure/B5473158.png)
Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2,4-dichlorophenyl group
准备方法
The synthesis of Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate typically involves the reaction of 2,4-dichlorophenyl ethylamine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.
化学反应分析
Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to achieve the desired transformations .
科学研究应用
Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
作用机制
The mechanism of action of Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}piperidine-1-carboxylate: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate: This compound contains a hydrazono group instead of the ethylamino group, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-2-22-16(21)20-9-6-14(7-10-20)19-8-5-12-3-4-13(17)11-15(12)18/h3-4,11,14,19H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGMWIINWWJHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [1-(2,4-dimethylphenyl)ethyl]carbamate](/img/structure/B5473078.png)
![2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5473082.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5473090.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]phenyl}ethanol](/img/structure/B5473111.png)


![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5473124.png)
![4-(1H-imidazol-1-ylmethyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5473127.png)


![7-(1,3-benzothiazol-2-yl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5473146.png)
![1-[3-(benzylthio)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5473156.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5473167.png)
